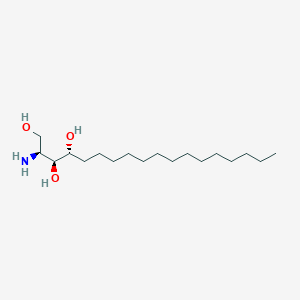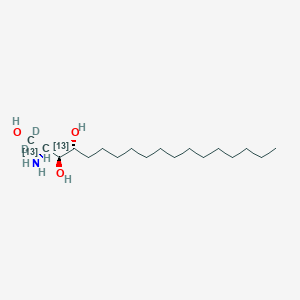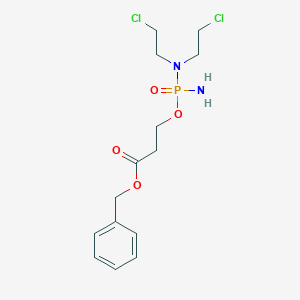
2,6-二氯-3-甲基苯胺
概览
描述
2,6-Dichloro-3-methylaniline is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of experimental products and its potential commercial applications. The compound is characterized by the presence of chlorine and methyl groups on an aniline ring, which significantly influence its physical, chemical, and spectroscopic properties.
Synthesis Analysis
The synthesis of 2,6-dichloro-3-methylaniline has been improved through the development of new processes that yield the product in higher quantities than previously reported. One such process, which also applies to the synthesis of methyl 6-chloroanthranilate, involves the use of 2,6-dichloro-3-methylaniline-Ph-UL-14C as a key intermediate . Additionally, the synthesis of related compounds, such as 2,6-diiodo-4-methylaniline, has been explored, with optimized conditions yielding a 75% product yield, indicating the potential for efficient and cost-effective production methods .
Molecular Structure Analysis
The molecular structure of 2,6-dichloro-3-methylaniline and related compounds has been extensively studied using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectroscopy have been employed to analyze the vibrational modes of the compounds, with experimental data being in good agreement with theoretical calculations from ab initio HF and DFT methods . The influence of substituents like chlorine and methyl groups on the vibrational modes has been investigated, providing insight into the molecular interactions present in these compounds .
Chemical Reactions Analysis
The reactivity of dihalogenated anilines, including those similar to 2,6-dichloro-3-methylaniline, has been explored in the context of polymer synthesis. Polymers derived from dihaloanilines have been synthesized using various oxidizing agents and characterized by their electrical properties. These studies have shown that the choice of oxidant can lead to polymers with different redox states, some of which exhibit semiconducting properties and solubility in common solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dichloro-3-methylaniline are influenced by its molecular structure. The presence of halogen atoms contributes to the formation of intra- and intermolecular hydrogen bonds, as well as dispersive halogen interactions within crystal structures . These interactions can affect the compound's melting point, solubility, and overall stability. Additionally, the electrical properties of polymers derived from related dihaloanilines suggest that the compound's derivatives could have applications in the field of conductive materials .
科研应用
合成新化合物
2,6-二氯-3-甲基苯胺作为合成新化合物的前体。它已被用于制备肟衍生物,展示出显著的抗氧化和抗自由基活性。这些化合物表现出潜力作为抗氧化剂,以减轻氧化应激条件(Topçu等,2021)。此外,这种化学物质已被用于合成3-取代-6-(3-乙基-4-甲基苯胺基)尿嘧啶,这些化合物显示出作为细菌DNA聚合酶IIIC的竞争性抑制剂的潜力,并对革兰氏阳性生物具有强效的抗菌活性(Zhi et al., 2005)。
光谱和结构分析
2,6-二氯-3-甲基苯胺已成为光谱和结构分析的研究对象。进行了涉及傅里叶变换红外(FTIR)和FT-拉曼光谱的研究,以了解从中衍生的化合物的分子结构和振动模式。这些分析提供了关于NH-π相互作用以及臃肿的氯和甲基基团对这些分子中氨基振动模式的影响的见解(Arjunan & Mohan, 2009)。
环境影响评估
涉及2,6-二氯-3-甲基苯胺的研究还包括评估其在环境样品中的降解产物。研究已评估其对水样品中致突变活性的贡献,突出了了解这类化合物的环境命运和影响的重要性(de Oliveira et al., 2009)。
Safety And Hazards
性质
IUPAC Name |
2,6-dichloro-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVZXDFCFQSWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044710 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methylaniline | |
CAS RN |
64063-37-2 | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64063-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064063372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dichloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloro-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DICHLORO-3-METHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7QD52545O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)








